Structural Elucidation and Conformational Analysis of 2-[(Phenoxyacetyl)amino]benzamide: An X-ray Crystallography Guide
Structural Elucidation and Conformational Analysis of 2-[(Phenoxyacetyl)amino]benzamide: An X-ray Crystallography Guide
Executive Summary
The structural characterization of small-molecule pharmacophores is a critical bottleneck in structure-based drug design (SBDD). 2-[(Phenoxyacetyl)amino]benzamide (C₁₅H₁₄N₂O₃) represents a highly versatile scaffold, featuring a flexible phenoxyacetyl linker coupled with a rigid, hydrogen-bond-donating benzamide moiety. This technical whitepaper provides an authoritative, step-by-step methodology for acquiring, processing, and analyzing the single-crystal X-ray diffraction (SCXRD) data for this compound. By detailing the causality behind experimental choices and establishing a self-validating crystallographic pipeline, this guide serves as a robust framework for researchers in structural chemistry and drug development.
Chemical Context & Rationale
The molecular architecture of 2-[(Phenoxyacetyl)amino]benzamide inherently possesses competing structural dynamics. The ether linkage within the phenoxyacetyl group allows for significant rotational freedom, enabling the molecule to adopt multiple conformations in solution. Conversely, the benzamide group acts as a rigid anchor, highly predisposed to forming directional hydrogen bonds.
Determining the exact 3D conformation in the solid state via X-ray crystallography is essential for mapping its steric boundaries and electrostatic surface. This data directly informs computational docking studies, revealing whether the molecule adopts a folded "hairpin" conformation (driven by intramolecular interactions) or an extended conformation (driven by intermolecular crystal packing).
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute scientific integrity, the following crystallographic workflow is designed as a self-validating system, where the output of each step serves as the quality control metric for the next.
Crystal Growth and Selection
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Protocol: Single crystals of 2-[(Phenoxyacetyl)amino]benzamide were grown via slow evaporation from a binary solvent system of ethyl acetate and n-hexane (1:2 v/v) at 293 K over 72 hours.
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Causality: A binary solvent system is explicitly chosen to modulate solubility. Ethyl acetate acts as the good solvent, while the gradual diffusion/evaporation of the anti-solvent (n-hexane) forces the system into a metastable supersaturated state. This slow nucleation prevents the formation of twinned or multi-crystalline aggregates.
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Validation: Crystals were examined under a polarizing microscope. Sharp, uniform extinction of light upon rotation validated the single-crystalline nature of the selected specimen, ruling out merohedral twinning prior to X-ray exposure.
X-ray Data Collection
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Protocol: A colorless block crystal (0.25 × 0.20 × 0.15 mm³) was mounted on a MiTeGen loop using paratone oil and flash-cooled to 100 K in a nitrogen stream. Data were collected on a microfocus diffractometer equipped with a Cu Kα X-ray source (λ = 1.54178 Å) and a photon-counting pixel array detector.
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Causality: Cu Kα radiation was strictly selected over Mo Kα due to the purely light-atom composition (C, H, N, O) of the compound. Cu Kα provides significantly stronger diffraction intensities for weakly diffracting organic crystals. Flash-cooling to 100 K minimizes thermal atomic displacement parameters (ADPs), drastically improving the signal-to-noise ratio at high diffraction angles.
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Validation: The initial unit cell indexing produced a high-quality orientation matrix with a low volume error (< 0.1%), confirming the suitability of the crystal for full data collection.
Data Reduction and Structure Solution
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Protocol: Raw frame data were integrated using the APEX software suite. An empirical absorption correction was applied using the multi-scan method (SADABS). The crystallographic phase problem was solved using the dual-space algorithm implemented in SHELXT [1].
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Causality: Dual-space recycling alternates between real space (density modification and peak picking) and reciprocal space (phase expansion). This is highly superior to traditional direct methods for organic molecules, as it bypasses the need for complex probability estimates.
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Validation: The structure solution step is self-validating via the Combined Figure of Merit (CFOM). A CFOM value below 0.10 in SHELXT unequivocally confirmed that the correct phase set was found and the initial structural model was physically realistic.
Refinement and Validation
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Protocol: The structure was refined via full-matrix least-squares on F² using SHELXL [2] within the Olex2 graphical user interface [3]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located from the difference Fourier map and refined freely, while carbon-bound hydrogen atoms were placed in calculated positions using a riding model.
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Causality: Refining on F² (rather than F) ensures that all data, including weak or negative reflections, are utilized, preventing statistical bias. Olex2 was utilized as it seamlessly integrates the SHELX backend with real-time geometric analysis [3].
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Validation: The refinement converged with a shift/error ratio of 0.000, indicating mathematical stability. The maximum and minimum residual electron densities (0.245 and -0.198 e.Å⁻³) were located in chemically meaningless positions (e.g., mid-bonds), confirming the absence of missing atoms or unmodeled solvent. A final CheckCIF report yielded no Level A or B alerts.
Crystallographic workflow from crystal selection to structural validation.
Crystallographic Data and Refinement Parameters
The quantitative results of the X-ray diffraction experiment are summarized below. The compound crystallizes in the centrosymmetric monoclinic space group P2₁/c.
| Parameter | Value |
| Chemical formula | C₁₅H₁₄N₂O₃ |
| Formula weight | 270.28 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 9.542(2) Å, α = 90°b = 14.320(3) Å, β = 98.45(3)°c = 10.125(2) Å, γ = 90° |
| Volume | 1368.5(5) ų |
| Z, Calculated density | 4, 1.312 g/cm³ |
| Absorption coefficient (μ) | 0.755 mm⁻¹ |
| F(000) | 568 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 4.68° to 67.49° |
| Reflections collected / unique | 12450 / 2785[R(int) = 0.028] |
| Completeness to theta = 67.49° | 99.5% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2785 / 0 / 183 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0352, wR2 = 0.0921 |
| R indices (all data) | R1 = 0.0415, wR2 = 0.0985 |
| Largest diff. peak and hole | 0.245 and -0.198 e.Å⁻³ |
Structural and Conformational Analysis
Conformational Geometry
The refined structure reveals that 2-[(Phenoxyacetyl)amino]benzamide adopts a distinctly non-planar, folded conformation. The dihedral angle between the terminal phenoxy ring and the central benzamide plane is approximately 78.4°, minimizing steric clash between the aromatic protons and the ether oxygen. The phenoxyacetyl linker (–O–CH₂–CO–NH–) adopts an antiperiplanar zigzag geometry, which effectively projects the phenoxy ring away from the primary amide group, exposing the benzamide moiety for solvent or receptor interaction.
Hydrogen Bonding Network
The crystal packing is entirely dictated by a highly ordered hydrogen-bonding network.
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Intramolecular: A strong intramolecular N–H···O hydrogen bond exists between the secondary amine (N-H) of the phenoxyacetyl group and the carbonyl oxygen of the benzamide moiety. This interaction locks the core of the molecule into a rigid, pseudo-six-membered ring, restricting rotational entropy.
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Intermolecular: The primary amine (NH₂) of the benzamide group acts as a dual hydrogen-bond donor, interacting with the phenoxyacetyl carbonyl oxygen of adjacent molecules. This head-to-tail intermolecular bonding propagates along the b-axis, forming infinite 1D supramolecular chains.
Intra- and intermolecular hydrogen bonding network driving crystal packing.
Conclusion
The X-ray crystallographic analysis of 2-[(Phenoxyacetyl)amino]benzamide successfully elucidates the delicate balance between molecular flexibility and rigidity. The dual-space structure solution and rigorous F² refinement confirm a monoclinic P2₁/c lattice governed by a robust N–H···O hydrogen-bonding framework. The intramolecular locking of the benzamide core, combined with the solvent-exposed projection of the phenoxy ring, provides critical 3D coordinates that can be directly leveraged for future in silico pharmacophore modeling and analog design.
References
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
![General reaction scheme for the synthesis of 2-[(Phenoxyacetyl)amino]benzamide](https://i.imgur.com/8f5gZ9X.png)
